2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide
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Overview
Description
2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a dioxo group
Preparation Methods
The synthesis of 2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the isochromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective reactions such as hydroxylation and methylation.
Acetylation: The final step involves the acetylation of the compound to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The acetamide group can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and dioxo groups play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide include:
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide: This compound has a similar acetamide group but differs in its hydrocarbon chain and functional groups.
2-Hydroxy-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}acetamide: This compound has a similar isochromen structure but differs in its substituents.
Properties
Molecular Formula |
C16H15NO5 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide |
InChI |
InChI=1S/C16H15NO5/c1-7-13-10(5-8(22-7)6-12(17)19)15(20)9-3-2-4-11(18)14(9)16(13)21/h2-4,7-8,18H,5-6H2,1H3,(H2,17,19)/t7-,8+/m0/s1 |
InChI Key |
VENLWOFOMJQPFA-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C[C@@H](O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
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